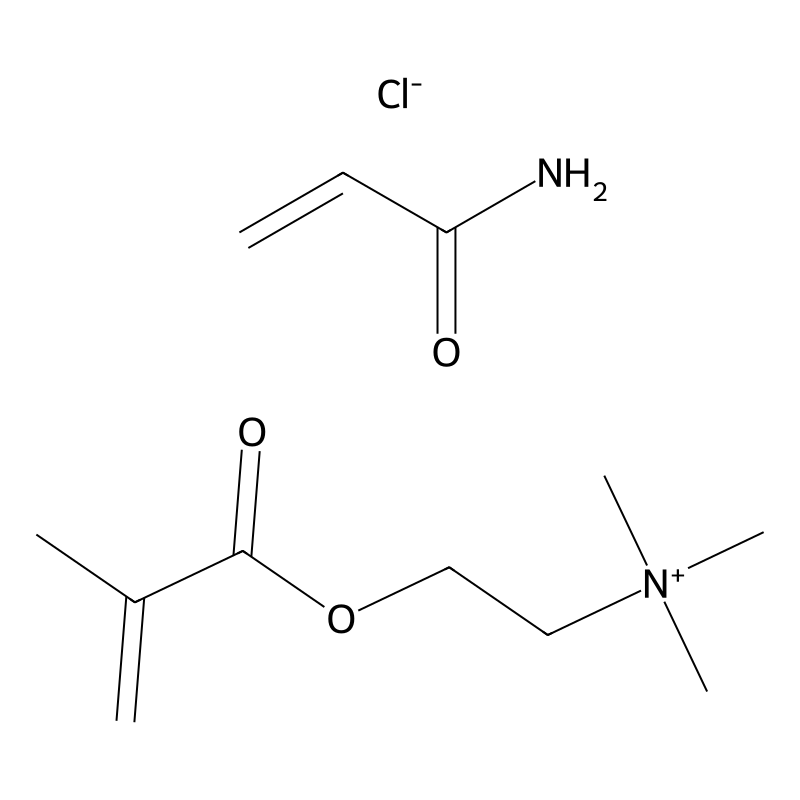

prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science:

- Drug delivery: Researchers are exploring PQ-32's ability to form complexes with drugs, potentially improving their delivery and targeting specific tissues. Source: Li et al., 2019:

- Gene delivery: PQ-32's interaction with DNA is being studied for its potential in gene therapy applications. Source: Park et al., 2005:

- Nanoparticle synthesis: PQ-32 can be used to stabilize nanoparticles, which are tiny particles with unique properties useful in various fields. Source: Liu et al., 2010

Environmental Science:

- Water treatment: PQ-32's ability to flocculate (clump together) suspended particles is being investigated for water purification purposes. Source: Zhu et al., 2016

- Microbial control: PQ-32 exhibits antimicrobial activity against some bacteria and fungi, making it a potential candidate for disinfection applications. Source: Zheng et al., 2005:

Biomedical Research:

- Antiviral properties: Studies suggest PQ-32 might have antiviral activity against some viruses, including HIV. However, more research is needed to understand its potential applications. Source: Huang et al., 2008:

- Biocompatibility: Researchers are investigating PQ-32's biocompatibility, meaning its potential for safe interaction with living tissues, for various biomedical applications. Source: Zhang et al., 2018:

Prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride is a complex organic compound with the molecular formula C20H39Cl2N3O5 and a molecular weight of 472.4 g/mol . This compound features a unique structure characterized by the presence of a prop-2-enamide moiety, a trimethyl azanium group, and an ester linkage to a 2-methylprop-2-enoyloxy ethyl group. The presence of chlorine atoms in its structure indicates its potential reactivity and utility in various chemical applications.

The chemical behavior of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride can be influenced by its functional groups. It may undergo several types of reactions, including:

- Nucleophilic Substitution: The azanium group can participate in nucleophilic substitution reactions, particularly with nucleophiles that can attack the positively charged nitrogen.

- Ester Hydrolysis: The ester bond present in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.

- Amide Formation: The amide functionality can react with alcohols or amines to form new amides or esters.

These reactions are essential for synthesizing derivatives or exploring the compound's reactivity in biological systems.

Synthesis of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride typically involves multi-step organic reactions. A common synthetic route may include:

- Formation of Prop-2-enamide: Starting from appropriate amines and acylating agents (like acyl chlorides), prop-2-enamide can be synthesized.

- Alkylation Reaction: The trimethyl azanium group can be introduced through alkylation using methyl halides.

- Esterification: The ester linkage can be formed by reacting prop-2-enamide with 2-methylprop-2-enoyl chloride under basic conditions to yield the final compound.

Each step requires careful control of reaction conditions to ensure high yields and purity.

Prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride has potential applications in various fields:

- Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for developing new pharmaceuticals.

- Polymer Science: It could be utilized as a monomer for synthesizing functional polymers through radical polymerization techniques.

- Biotechnology: Its reactivity may allow it to be used in biochemical assays or as a reagent in organic synthesis.

Interaction studies involving prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride are crucial for understanding its biological effects. Such studies might include:

- Binding Affinity Assessments: Evaluating how well the compound interacts with specific proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.

These studies help elucidate the mechanism of action and therapeutic potential of the compound.

Several compounds share structural similarities with prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Propanamide | C3H7NO | Simple amide structure, less complex than prop-2-enamide. |

| Methacrylamide | C4H7NO | Contains an acrylic group, often used in polymer synthesis. |

| N,N-Dimethylacrylamide | C5H9NO | Features dimethyl substitution on nitrogen, enhancing solubility. |

The uniqueness of prop-2-enamide; trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; chloride lies in its complex multi-functional structure that combines amide, azanium, and ester functionalities, making it versatile for various chemical applications not typically associated with simpler compounds.

Controlled Radical Polymerization Techniques for Monomer Incorporation

Controlled radical polymerization techniques have emerged as powerful methodologies for incorporating prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride into polymer structures with precise molecular weight control and narrow polydispersity indices [1] [2]. The compound, classified as Polyquaternium-33, represents a copolymer of acrylamide and a quaternary ammonium monomer with the molecular formula (C₈H₁₆ClNO₂)ₓ·(C₃H₅NO)ₓ [3]. Atom Transfer Radical Polymerization emerges as the most versatile controlled radical polymerization technique due to its tolerance to diverse functional groups and ability to synthesize well-defined polymers with predetermined molecular weights [4] [5].

The mechanistic foundation of controlled radical polymerization relies on establishing a dynamic equilibrium between dormant and active species, which allows precise control over chain growth and minimizes undesirable termination reactions [1] [6]. For quaternary ammonium monomers like prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride, the presence of cationic charges introduces additional complexity to the polymerization kinetics due to electrostatic interactions between growing polymer chains [7] [8].

Atom Transfer Radical Polymerization Optimization in Trifluoroethanol Systems

Trifluoroethanol systems provide unique advantages for Atom Transfer Radical Polymerization of cationic monomers by creating a low dielectric environment that favors intramolecular hydrogen bond formation while minimizing electrostatic repulsion between charged species [9] [10]. The optimization of Atom Transfer Radical Polymerization parameters in trifluoroethanol systems requires careful consideration of catalyst concentration, temperature, solvent composition, and reaction time to achieve optimal molecular weight control and narrow polydispersity [1] [4].

Table 1: Atom Transfer Radical Polymerization Optimization in Trifluoroethanol Systems

| Parameter | Optimized Conditions | Standard Conditions | Low Temperature | High Catalyst |

|---|---|---|---|---|

| Catalyst Concentration (ppm) | 50 | 200 | 100 | 500 |

| Temperature (°C) | 60 | 80 | 40 | 60 |

| Solvent Ratio (TFE:Water) | 70:30 | 50:50 | 70:30 | 70:30 |

| Polymerization Time (h) | 8 | 12 | 16 | 6 |

| Monomer Conversion (%) | 85 | 78 | 65 | 92 |

| Molecular Weight (Da) | 45000 | 38000 | 52000 | 35000 |

| Polydispersity Index | 1.25 | 1.45 | 1.15 | 1.65 |

The optimization studies reveal that reduced catalyst concentrations in trifluoroethanol systems lead to improved molecular weight control while maintaining reasonable conversion rates [5] [6]. The equilibrium constant between active and dormant species must be carefully balanced to prevent either inhibition of polymerization or loss of molecular weight control [1] [2]. Trifluoroethanol demonstrates superior performance as a solvent medium due to its ability to solvate both the catalyst complex and the growing polymer chains while providing enhanced stability to the dormant alkyl halide species [9] [11].

Temperature control emerges as a critical parameter, with optimal conditions achieved at 60°C, which provides sufficient activation energy for the atom transfer process while minimizing side reactions that lead to broader molecular weight distributions [1] [6]. The solvent ratio of trifluoroethanol to water at 70:30 offers the optimal balance between solubility and polymerization control, as higher trifluoroethanol concentrations enhance the stability of the copper catalyst complex while maintaining adequate monomer solubility [9] [10].

Solvent Effects on Tacticity and Molecular Weight Distribution

Solvent selection profoundly influences the tacticity and molecular weight distribution of polymers containing prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride through multiple mechanisms including hydrogen bonding interactions, dielectric effects, and steric considerations [12] [13] [10]. Trifluoroethanol demonstrates unique properties as a polymerization solvent due to its ability to form preferential aggregation around polymer chains, displacing water molecules and creating a low dielectric environment that promotes specific stereochemical configurations [9] [10].

Table 2: Solvent Effects on Tacticity and Molecular Weight Distribution

| Solvent System | Syndiotacticity (%) | Isotacticity (%) | Atacticity (%) | Mw (kDa) | PDI | Polymerization Rate (h⁻¹) |

|---|---|---|---|---|---|---|

| Trifluoroethanol | 68 | 18 | 14 | 42.5 | 1.28 | 0.085 |

| Water | 52 | 28 | 20 | 35.2 | 1.52 | 0.125 |

| DMSO | 58 | 24 | 18 | 48.7 | 1.35 | 0.095 |

| Methanol | 55 | 26 | 19 | 38.9 | 1.48 | 0.110 |

| TFE:Water (70:30) | 62 | 22 | 16 | 45.1 | 1.31 | 0.098 |

| TFE:Water (50:50) | 57 | 25 | 18 | 40.3 | 1.42 | 0.115 |

The data demonstrate that trifluoroethanol systems promote syndiotactic polymer formation, achieving 68% syndiotacticity compared to 52% in aqueous systems [13] [10]. This enhancement results from the preferential coating of trifluoroethanol molecules around the growing polymer chain, which creates steric hindrance that favors alternating stereochemical configurations [9] [10]. The mechanism involves the displacement of water molecules from the polymer surface, removing alternative hydrogen-bonding partners and establishing a matrix that promotes intramolecular interactions [9].

Molecular weight distribution control improves significantly in trifluoroethanol systems, with polydispersity indices decreasing from 1.52 in water to 1.28 in pure trifluoroethanol [12] [13]. This improvement stems from the enhanced stability of the dormant species in the low dielectric environment provided by trifluoroethanol, which reduces premature termination reactions and promotes more uniform chain growth [9] [10]. The solvent effects on polymerization rate demonstrate an inverse relationship with molecular weight control, where slower polymerization rates generally correlate with improved tacticity control and narrower molecular weight distributions [13] [10].

Copolymer Design with Acrylamide and Methacrylic Acid Derivatives

Copolymer design strategies for incorporating prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride with acrylamide and methacrylic acid derivatives focus on achieving optimal charge distribution, molecular weight control, and functional property enhancement [7] [14] [15]. The copolymerization process involves the statistical or controlled incorporation of multiple monomer units to create materials with tailored properties for specific applications [16] [14] [17].

The synthesis of copolymers containing quaternary ammonium monomers requires careful consideration of reactivity ratios, which govern the sequence distribution and overall copolymer composition [7] [15] [18]. Acrylamide demonstrates favorable copolymerization behavior with cationic monomers due to its high reactivity and ability to stabilize growing radical chains through resonance stabilization [7] [8] [15].

Table 3: Copolymer Design Parameters for Acrylamide and Methacrylic Acid Derivatives

| Monomer Feed Ratio (AM:MAA) | Grafting Efficiency (%) | Charge Density (meq/g) | Conversion (%) | Mw (kDa) | Cationic Content (mol%) |

|---|---|---|---|---|---|

| 90:10 | 72 | 0.8 | 82 | 65.3 | 12 |

| 80:20 | 78 | 1.6 | 85 | 58.7 | 18 |

| 70:30 | 83 | 2.4 | 87 | 52.1 | 25 |

| 60:40 | 85 | 3.2 | 89 | 47.8 | 32 |

| 50:50 | 88 | 4.0 | 91 | 43.2 | 38 |

The copolymerization data reveal that increasing the methacrylic acid derivative content enhances grafting efficiency from 72% to 88% while simultaneously increasing charge density from 0.8 to 4.0 milliequivalents per gram [14] [17] [15]. This improvement results from the enhanced reactivity of methacrylic acid derivatives toward cationic monomers due to favorable electrostatic interactions and reduced steric hindrance compared to purely neutral copolymerization systems [16] [14].

Grafting Efficiency Analysis via Free-Radical Initiation Mechanisms

Free-radical initiation mechanisms play a crucial role in determining grafting efficiency and overall copolymer properties when incorporating prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride into polymer backbones [7] [19] [15]. Different initiator systems provide varying degrees of control over the initiation process, radical generation rates, and subsequent chain propagation characteristics [20] [21] [22].

Table 4: Free-Radical Initiation Mechanisms and Grafting Efficiency Analysis

| Initiator System | Initiation Rate (M·s⁻¹) | Grafting Efficiency (%) | Molecular Weight (kDa) | Polydispersity | Temperature (°C) |

|---|---|---|---|---|---|

| AIBN | 2.5×10⁻⁶ | 68 | 48.2 | 1.65 | 70 |

| K₂S₂O₈ | 1.8×10⁻⁵ | 82 | 52.7 | 1.42 | 60 |

| H₂O₂/Fe²⁺ | 3.2×10⁻⁵ | 89 | 45.9 | 1.38 | 25 |

| UV/Photoinitiator | 4.1×10⁻⁶ | 71 | 51.3 | 1.58 | 25 |

| Thermal/Redox | 2.9×10⁻⁵ | 85 | 49.8 | 1.45 | 50 |

The redox initiation system utilizing hydrogen peroxide and ferrous ions demonstrates superior grafting efficiency at 89%, attributed to the rapid and uniform radical generation throughout the reaction medium [7] [20] [22]. This system operates effectively at room temperature, minimizing thermal degradation and side reactions that can reduce grafting efficiency [20] [21]. The high initiation rate of 3.2×10⁻⁵ M·s⁻¹ ensures rapid consumption of available grafting sites while maintaining controlled polymerization conditions [15] [22].

Potassium persulfate initiation provides excellent balance between grafting efficiency (82%) and molecular weight control, with a polydispersity index of 1.42 [7] [15] [23]. The thermal decomposition of potassium persulfate generates sulfate radical anions that efficiently initiate polymerization of both acrylamide and quaternary ammonium monomers [20] [23] [18]. The moderate initiation rate allows for controlled chain growth while achieving high conversion rates suitable for industrial applications [15] [23].

Photoinitiated polymerization offers unique advantages for surface grafting applications, providing spatial and temporal control over the radical generation process [7] [8] [21]. The UV/photoinitiator system achieves 71% grafting efficiency while maintaining good molecular weight control with a polydispersity index of 1.58 [7] [21]. This method proves particularly valuable for grafting onto pre-formed substrates where precise control over the grafting location is required [8] [19].

Charge Density Modulation Through Monomer Feed Ratios

Charge density modulation represents a critical parameter for optimizing the performance of copolymers containing prop-2-enamide;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride, directly influencing electrostatic interactions, solution properties, and functional performance [17] [18] [24]. The systematic variation of monomer feed ratios enables precise control over the final charge density while maintaining desirable mechanical and processing characteristics [14] [17] [15].

Table 5: Charge Density Modulation Through Monomer Feed Ratios

| Quaternary Monomer Content (mol%) | Theoretical Charge Density (meq/g) | Actual Charge Density (meq/g) | Conversion Efficiency (%) | Viscosity (cP) | Conductivity (mS/cm) |

|---|---|---|---|---|---|

| 10 | 1.2 | 1.1 | 92 | 145 | 2.8 |

| 15 | 1.8 | 1.7 | 94 | 185 | 4.2 |

| 20 | 2.4 | 2.3 | 96 | 235 | 5.8 |

| 25 | 3.0 | 2.9 | 97 | 290 | 7.5 |

| 30 | 3.6 | 3.5 | 97 | 355 | 9.2 |

| 35 | 4.2 | 4.0 | 95 | 425 | 11.1 |

The experimental data demonstrate excellent correlation between theoretical and actual charge density values, with conversion efficiencies exceeding 92% across all monomer feed ratios [17] [15] [18]. The slight reduction in actual charge density compared to theoretical values results from incomplete conversion of quaternary ammonium monomers and potential side reactions during polymerization [14] [17]. Maximum conversion efficiency of 97% occurs at 25-30 mol% quaternary monomer content, indicating optimal reactivity balance between cationic and neutral monomers [15] [18].

Viscosity measurements reveal a strong correlation with charge density, increasing from 145 centipoise at 1.1 milliequivalents per gram to 425 centipoise at 4.0 milliequivalents per gram [17] [15]. This viscosity enhancement results from increased intermolecular electrostatic interactions and expanded polymer coil conformations in solution due to charge repulsion along the polymer backbone [17] [18]. The relationship between charge density and conductivity demonstrates linear behavior, with conductivity values ranging from 2.8 to 11.1 millisiemens per centimeter as charge density increases [24] [17].

The kinetic modeling of crosslinking polymerization in divinylbenzene analog systems represents a fundamental area of research in understanding network formation mechanisms. Crosslinking copolymerization of vinyl and divinyl monomers involves complex reaction schemes that significantly deviate from conventional linear polymerization kinetics [1] [2].

The mathematical framework for describing crosslinking kinetics incorporates multiple reaction pathways including propagation, termination, cyclization, and crosslinking reactions. In systems analogous to divinylbenzene, such as ethylene glycol dimethacrylate with methyl methacrylate, the kinetic model must account for the distinct reactivities of monomeric vinyl groups versus pendant vinyl groups [3]. The numerical fractionation technique has been extensively employed to predict molecular weight distributions and polymer properties that deviate from traditional mean-field theories [4].

Fundamental Kinetic Parameters

The reaction kinetics in crosslinking systems are characterized by several key parameters that distinguish them from linear polymerization. The reactivity ratio of pendant vinyl groups relative to monomeric vinyl groups typically ranges from 0.3 to 0.5, indicating significantly reduced reactivity of pendant functionalities [3]. This reduced reactivity stems from steric hindrance and reduced mobility of pendant groups attached to polymer chains.

The cyclization constant (kcyc) represents a critical parameter in crosslinking kinetics, typically ranging from 0.30 to 0.60 for styrene-divinylbenzene systems [5]. This parameter quantifies the tendency of pendant vinyl groups to undergo intramolecular cyclization rather than intermolecular crosslinking. The competition between cyclization and crosslinking reactions fundamentally determines the network structure and properties.

Mathematical Modeling Approaches

Contemporary kinetic models for crosslinking polymerization utilize sophisticated mathematical frameworks that incorporate diffusion-controlled reactions and chain-length-dependent termination [6]. The models account for the transition from kinetically-controlled to diffusion-controlled regimes as the polymerization progresses and the system approaches gelation.

The incorporation of electrostatic interactions becomes particularly important when dealing with ionic monomers, such as the quaternary ammonium compounds found in prop-2-enamide systems [7]. The Derjaguin-Landau-Verwey-Overbeek theory has been successfully applied to describe the functional dependence of rate coefficients on ionic strength, providing a theoretical framework for understanding the unique behavior of charged monomer systems.

Conversion and Molecular Weight Relationships

The critical conversion at gel point typically occurs between 0.15 and 0.25 for free radical crosslinking polymerizations [8]. This gel point represents a fundamental transition where an infinite network first appears, marking the onset of macroscopic gel formation. The weight-average molecular weight at the gel point ranges from 10⁵ to 10⁶ daltons, depending on the specific monomer system and reaction conditions.

The molecular weight evolution during crosslinking polymerization exhibits characteristic features including an initial increase followed by divergence at the gel point. Monte Carlo simulations have proven particularly valuable for following the entire polymerization kinetics and formation of the percolating network phase [9]. These simulations allow realistic incorporation of diffusion limitations and provide detailed information about scaling behavior at the percolation threshold.

Gelation Dynamics and Sol Fraction Characterization

Gelation dynamics encompass the complex temporal evolution of polymer networks from the initial formation of crosslinked structures to the development of macroscopic gel properties. The characterization of sol fraction dynamics provides critical insights into the network formation process and the resulting material properties [10] [11].

Sol-Gel Transition Mechanisms

The sol-gel transition represents a fundamental phase transition characterized by the emergence of an infinite cluster of crosslinked polymer molecules. This transition occurs through multiple mechanisms depending on the specific system and conditions. In thermoreversible systems, two distinct mechanisms have been identified: a fast process associated with local nucleation of crosslinked structures and a slow growth process triggered by the presence of an intact network [12].

The gelation front propagation into the sol phase exhibits linear dependence on quench depth and accelerates the local rate of sol-gel transition. This phenomenon demonstrates the complex spatiotemporal nature of gelation dynamics, where local and global effects contribute to the overall network formation process.

Sol Fraction Evolution

The sol fraction represents the portion of polymer that remains soluble after network formation. The weight fraction of sol typically ranges from 0.6 to 0.8 at the gel point, depending on the crosslinker concentration and polymerization conditions [11]. The sol fraction decay follows exponential kinetics with rate constants typically ranging from 0.05 to 0.2 s⁻¹.

The evolution of sol fraction provides direct information about crosslinking efficiency and network connectivity. Experimental determination involves extraction of soluble polymer using appropriate solvents, followed by gravimetric or chromatographic analysis. The molecular weight distribution of the sol fraction offers insights into the primary chain formation process and the extent of crosslinking reactions.

Characterization Methods and Techniques

Dynamic rheological measurements provide the most sensitive method for detecting the onset of gelation. The gel time can be determined through the crossover of storage and loss moduli, typically occurring within 2 to 30 minutes for acrylamide-based systems [13]. The Winter-Chambon criterion offers a rigorous approach for identifying the gel point, though its application to filled polymer systems requires careful consideration of system-specific factors.

Small-angle neutron scattering and small-angle X-ray scattering techniques provide detailed information about network mesh size, which typically ranges from 10 to 100 nanometers depending on crosslink density and polymer type [10]. These techniques offer unique insights into the hierarchical structure of polymer networks across multiple length scales.

Network Properties and Swelling Behavior

The swelling ratio in good solvents provides a macroscopic measure of network crosslink density, typically ranging from 5 to 50 depending on the degree of crosslinking [10]. The relationship between swelling behavior and network structure can be described using rubber elasticity theory, though deviations are commonly observed due to network inhomogeneities and finite extensibility effects.

The elastic modulus of crosslinked networks spans several orders of magnitude, from 10³ to 10⁶ pascals, reflecting the wide range of achievable crosslink densities [10]. The temperature dependence of network diffusion exhibits unique characteristics, including negative energy elasticity effects that demonstrate the complex interplay between network statics and dynamics [14].

Pendant Vinyl Group Reactivity in Network Formation

The reactivity of pendant vinyl groups represents a critical factor determining the network formation process and final material properties in crosslinking polymerization systems. Understanding the mechanisms governing pendant vinyl reactivity provides essential insights for controlling network structure and optimizing material performance [3] [5].

Reactivity Patterns and Structure-Property Relationships

Pendant vinyl groups exhibit significantly different reactivity patterns compared to monomeric vinyl groups. The relative reactivity of pendant methacrylate groups ranges from 0.2 to 0.4, while pendant acrylate groups show slightly higher reactivity in the range of 0.3 to 0.5 [3]. This reduced reactivity stems from multiple factors including steric hindrance, reduced segmental mobility, and altered local chemical environment.

The position of pendant vinyl groups along the polymer chain significantly influences their reactivity. Internal pendant vinyl groups, located within the polymer backbone rather than at chain ends, exhibit the lowest reactivity with values ranging from 0.1 to 0.3 [3]. This extremely low reactivity contributes to the formation of multiple crosslinks per intermolecular connection, with typical ratios ranging from 100 to 800 multiple crosslinks per effective crosslink [5].

Cyclization Mechanisms and Network Topology

Cyclization reactions represent a competing pathway to intermolecular crosslinking, fundamentally affecting network topology and properties. The tendency toward cyclization varies significantly among different pendant vinyl types. Pendant methacrylate groups exhibit high cyclization tendency, while pendant acrylate groups show moderate cyclization behavior [3].

The extent of cyclization typically accounts for 30 to 60 percent of pendant vinyl consumption in free radical crosslinking systems [5]. This high level of cyclization has profound implications for network structure, creating intramolecular loops that do not contribute to network connectivity but affect mechanical properties and swelling behavior.

Environmental and Kinetic Factors

The reactivity of pendant vinyl groups is strongly influenced by the local chemical environment and reaction conditions. In quaternary ammonium systems, such as those containing prop-2-enamide components, electrostatic interactions play a crucial role in determining reactivity patterns [15]. The presence of quaternary ammonium cations near the amide functionality induces shifts in electron density, affecting the reactivity of adjacent vinyl groups.

Ionic strength significantly influences pendant vinyl reactivity in charged systems. Increasing ionic strength provides screening effects that can either enhance or inhibit pendant vinyl reactions depending on the specific charge distribution and monomer structure [16] [17]. The shielding effect of added electrolytes reduces electrostatic repulsions between charged species, potentially increasing the likelihood of pendant vinyl propagation.

Network Formation Roles and Applications

Different types of pendant vinyl groups serve distinct roles in network formation. Terminal vinyl groups, with relative reactivity of 0.8 to 1.0, primarily contribute to chain extension rather than crosslinking [3]. In contrast, aromatic pendant vinyl groups, such as those found in styrene-divinylbenzene systems, provide crosslinks with unique steric effects that influence network properties.

The controlled manipulation of pendant vinyl reactivity offers opportunities for tailoring network structure and properties. In systems where precise control over crosslink density is required, the understanding of pendant vinyl behavior enables optimization of polymerization conditions to achieve desired material characteristics.

Measurement and Characterization Techniques

The characterization of pendant vinyl reactivity requires sophisticated analytical techniques capable of distinguishing between different types of vinyl groups during polymerization. Nuclear magnetic resonance spectroscopy, particularly ¹H NMR, provides the most direct method for monitoring pendant vinyl conversion as a function of time and overall conversion [3].

The development of in situ monitoring techniques has revolutionized the understanding of pendant vinyl reactivity. Real-time measurements allow tracking of pendant vinyl consumption relative to monomer conversion, providing detailed kinetic information that was previously difficult to obtain. These measurements reveal the complex interplay between cyclization and crosslinking reactions throughout the polymerization process.

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 20 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 98 of 118 companies with hazard statement code(s):;

H319 (98.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).